molecular formula C19H20N2O4S2 B2914104 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919757-24-7

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2914104
CAS No.: 919757-24-7
M. Wt: 404.5
InChI Key: MXPGHOPQLHYVSJ-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic small molecule with a molecular formula of C19H20N2O4S2 and a molecular weight of 404.5 g/mol . This compound features a benzothiazole core, a structure renowned in medicinal chemistry for its diverse biological activities . The benzothiazole scaffold is found in compounds that demonstrate strong inhibitory effects on key enzymes and protein targets involved in disease pathways . Specifically, research indicates that thiazole and thiazolidine-based analogues can function as multi-target agents, capable of inhibiting cholinesterase (ChE) activity and the aggregation of amyloid-beta (Aβ) peptide and tau protein, which are central to the pathology of neurodegenerative conditions like Alzheimer's disease . Furthermore, structural analogues bearing the benzothiazole moiety have shown significant in vitro antiproliferative activity against a broad panel of human tumor-derived cell lines, suggesting potential value in oncology research . As a building block, this compound offers researchers a high-purity chemical tool for probing biochemical mechanisms, developing new therapeutic leads, and conducting structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-3-25-15-6-5-7-16-18(15)21-19(26-16)20-17(22)12-13-8-10-14(11-9-13)27(23,24)4-2/h5-11H,3-4,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPGHOPQLHYVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The ethoxy group is introduced through an ethylation reaction, while the ethylsulfonyl group is added via a sulfonylation process. The final step involves the acetylation of the phenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It may serve as a lead compound for the development of new drugs targeting resistant pathogens.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s molecular weight is estimated to be ~430–450 g/mol, comparable to thiazole-acetamide derivatives reported in the literature (Table 1). The ethylsulfonyl group increases polarity compared to analogues with methoxy or halogen substituents, which may influence solubility and pharmacokinetics.

Table 1: Structural and Physical Comparisons

Compound Name / ID Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound R1: 4-ethoxy; R2: ethylsulfonyl ~435 Pending data Pending Ethylsulfonyl, ethoxy
Compound 13 () R1: 4-methoxyphenyl 422.54 289–290 75 Methoxyphenyl, piperazine
Compound 14 () R1: 4-chlorophenyl 426.96 282–283 79 Chlorophenyl, piperazine
Compound 11c () Quinoxaline-triazole linker Not reported Not reported Not reported Triazole, quinoxaline
Compound 2b () Methyltriazole-thiazole Not reported Not reported Not reported Sulfonamide, triazole
Compound 32 () Benzimidazole-ethylsulfonyl Not reported Not reported Not reported Ethylsulfonyl, benzimidazole

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical formula of this compound includes:

  • Benzothiazole ring : This component is crucial for the compound's biological activity.
  • Ethoxy group : Enhances solubility and stability.
  • Ethylsulfonyl group : Contributes to the compound's reactivity profile.

The presence of these functional groups allows the compound to interact with various molecular targets in biological systems, potentially leading to therapeutic effects.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Modulation : The compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways.
  • Influence on Signaling Pathways : It affects pathways related to inflammation, cell proliferation, and apoptosis, which are critical in cancer and inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, suggesting potential for this compound as well .

Research Findings

Recent studies have highlighted the biological activity of related compounds that share structural features with this compound. For instance:

  • Compounds with similar benzothiazole structures have shown potent antimicrobial activity with minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against bacterial strains .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameMIC (μmol/mL)MBC (μmol/mL)Activity Type
Compound 4d10.7 - 21.421.4 - 40.2Antibacterial
Compound 4pNot specifiedNot specifiedAntifungal
N-(4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamideNot specifiedNot specifiedAntimicrobial

Case Studies

  • Anticancer Potential : A study investigated the effects of benzothiazole derivatives on cancer cell lines, revealing that certain compounds significantly inhibited cell proliferation and induced apoptosis through modulation of specific signaling pathways .
  • Anti-inflammatory Effects : Research has indicated that derivatives of benzothiazole can reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory disorders.

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